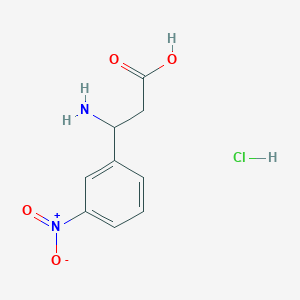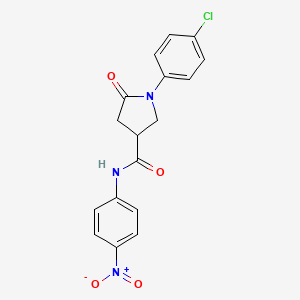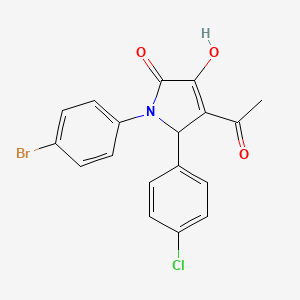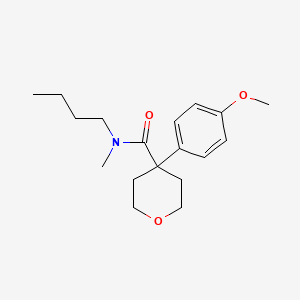![molecular formula C13H15ClF3NO B4990919 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide](/img/structure/B4990919.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide is an organic compound belonging to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which significantly influences its chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)aniline and 2-methylpentanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond through an amidation reaction. This can be achieved by reacting 2-chloro-5-(trifluoromethyl)aniline with 2-methylpentanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Agrochemicals: It can be used in the synthesis of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Material Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in developing advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- 2-chloro-5-(trifluoromethyl)pyridine
- 1-(3-chloro-5-trifluoromethyl)-2,2,2-trifluorophenylethanone
Comparison: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide is unique due to its specific amide linkage and the presence of a methylpentanamide moiety. This structural feature distinguishes it from other trifluoromethyl-substituted compounds, potentially offering different reactivity and biological activity profiles.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-3-4-8(2)12(19)18-11-7-9(13(15,16)17)5-6-10(11)14/h5-8H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIOZKOFKFIFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline](/img/structure/B4990845.png)
![N-(4-METHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B4990848.png)

![3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole](/img/structure/B4990857.png)


![3-chloro-4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4990865.png)

![3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B4990873.png)
![1-[(4-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}-1,3-oxazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4990879.png)
![1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B4990894.png)
![ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate](/img/structure/B4990901.png)
![ethyl 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxylate](/img/structure/B4990906.png)
![(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4990907.png)
